molecular formula C16H13ClN2S B2889039 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 132346-59-9

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No. B2889039
CAS RN: 132346-59-9
M. Wt: 300.8
InChI Key: HUQLPXZJQXSYLK-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole is a chemical compound with a molecular formula of C17H13ClN2S. It is a heterocyclic organic compound that contains an imidazole ring and a phenyl ring. This compound is of significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole has led to the development of various derivatives with potential pharmacological applications. For example, Sharma et al. (2017) synthesized a compound closely related to this compound and analyzed its molecular structure through single crystal X-ray diffraction. The study provided insights into the compound's crystallographic properties, revealing its potential for further pharmacological evaluation (Sharma et al., 2017).

Anticancer Activity

The modification of thiazole and thiadiazole derivatives, incorporating elements of the core structure of this compound, has been explored for anticancer properties. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives and evaluated them as potent anticancer agents. This research underscores the versatility of the core imidazole structure in developing new pharmacophores with significant anticancer activities (Gomha et al., 2017).

Anti-Tuberculosis Activity

Ramprasad et al. (2015) synthesized a new series of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives and conducted a biological evaluation for anti-tuberculosis activity. Several compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of imidazole derivatives in tuberculosis treatment (Ramprasad et al., 2015).

Corrosion Inhibition

Prashanth et al. (2021) investigated the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions, demonstrating the chemical versatility of these compounds beyond pharmacological applications. Their study showed that imidazole derivatives could offer significant protection against corrosion, indicating potential industrial applications (Prashanth et al., 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQLPXZJQXSYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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